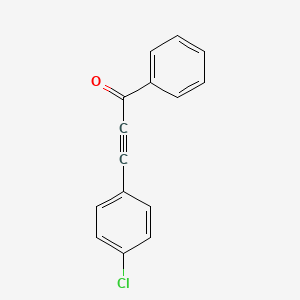

3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9ClO |

|---|---|

Molecular Weight |

240.68 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-1-phenylprop-2-yn-1-one |

InChI |

InChI=1S/C15H9ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H |

InChI Key |

BTSRWVQHIOZQAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#CC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Chlorophenyl 1 Phenylprop 2 Yn 1 One and Congeners

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and the synthesis of ynones has greatly benefited from these advancements. Palladium and copper-based catalysts are at the forefront of these methodologies, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Sonogashira Coupling Variants

The Sonogashira coupling is a cornerstone in the synthesis of alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.org The reaction is generally conducted under mild conditions, such as at room temperature and in the presence of a mild base, making it a powerful tool for the synthesis of complex molecules. wikipedia.org

The synthesis of diarylpropynones like 3-(4-chlorophenyl)-1-phenylprop-2-yn-1-one can be efficiently achieved through the Sonogashira coupling of a substituted benzoyl chloride with a terminal arylacetylene. For instance, the reaction of benzoyl chloride with (4-chlorophenyl)acetylene in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, in a suitable solvent like triethylamine, affords the desired ynone.

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org These modified procedures often employ more sophisticated palladium catalysts or different reaction conditions to achieve high yields and selectivity. The reactivity of the aryl halide is a key factor, with the reactivity order being I > Br > Cl > OTf. wikipedia.org This allows for selective couplings when multiple halides are present in the starting materials. wikipedia.org

A modified Sonogashira coupling has been developed for the reaction of aryl iodides with propyne (B1212725) at low temperatures, which avoids the need for high pressure or excessive heating. organic-chemistry.org This method has shown broad substrate compatibility with yields ranging from 85% to 94%. organic-chemistry.org Furthermore, the use of 2-chloroimidazolium chloride as an activation reagent for carboxylic acids allows for their successful Sonogashira coupling with terminal alkynes, providing ynones in excellent yields of up to 88%. rsc.org

| Aryl Halide/Carboxylic Acid | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene (B144264) | 5% Pd on alumina (B75360) / 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | < 2 (in batch after 72h) |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | - |

| Aryl Iodides | Propyne | Palladium-copper catalytic system | Triethylamine | Tetrahydrofuran | 85-94 |

| Carboxylic Acids | Terminal Alkynes | CuI / Pd(PPh₃)₂Cl₂ / IPrCl-Cl | - | Et₃N | up to 88 |

Carbonylative Coupling Strategies

Carbonylative coupling reactions provide a direct route to ynones by incorporating a carbonyl group from a carbon monoxide (CO) source. These three-component reactions connect carbon electrophiles and terminal alkynes with a CO bridge. nih.gov Palladium-catalyzed carbonylative Sonogashira coupling is a prominent example. organic-chemistry.org In this approach, an aryl halide, a terminal alkyne, and carbon monoxide react in the presence of a palladium catalyst to form the ynone. This method is atom-economical and offers a versatile route to a wide array of ynones.

For the synthesis of this compound, this would involve the reaction of 4-chloroiodobenzene, phenylacetylene, and CO gas. The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand. Molybdenum-catalyzed carbonylative Sonogashira cross-coupling has also been reported as a novel, palladium-free alternative. nih.gov

A study on the synthesis of gluco-alkynones utilized a carbonylative coupling of 1-iodoglucal with various terminal alkynes. bohrium.com The optimal conditions involved PdCl₂, Xantphos as a ligand, Mo(CO)₆ as the CO source, and Et₃N as the base in 1,4-dioxane, yielding products in the 50-84% range. bohrium.com

| Aryl Halide | Alkyne | CO Source | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Iodoglucal | Phenylacetylene | Mo(CO)₆ | PdCl₂ / Xantphos | Et₃N | 1,4-Dioxane | - |

| 2-Iodoglycals | Terminal Alkynes | - | Mo(CO)₆ | - | - | - |

Other Palladium-Mediated Synthetic Routes for Ynone Formation

Beyond the Sonogashira reaction, other palladium-mediated strategies have been developed for ynone synthesis. These include the coupling of acyl chlorides with alkynylmetal reagents, such as alkynylstannanes or alkynylzincs. While effective, these methods often require the pre-formation of the organometallic reagent.

Palladium N-heterocyclic carbene (NHC) complexes have emerged as highly effective catalysts in various cross-coupling reactions. organic-chemistry.org Their strong σ-donating ability and steric bulk can enhance catalytic activity and stability. The in-situ formation of a palladium-NHC catalyst from Pd(OAc)₂ and a 1,3-dialkylimidazolinium salt has been successfully applied to the synthesis of diaryl ethers and demonstrates the potential of these catalysts for related C-C bond-forming reactions. organic-chemistry.org

Copper-Catalyzed Synthetic Protocols

Copper catalysis offers a cost-effective and often complementary approach to palladium-based systems. Copper(I) salts are known to catalyze the coupling of terminal alkynes with acyl chlorides, a reaction often referred to as the Castro-Stephens reaction. This method is a direct and efficient way to synthesize diarylpropynones.

The reaction of 4-chlorophenylacetylene (B8058041) with benzoyl chloride in the presence of a catalytic amount of a copper(I) salt, such as CuI, and a base like pyridine (B92270) or triethylamine, would yield this compound. Recent developments have focused on creating milder and more environmentally friendly conditions for these copper-catalyzed couplings. For instance, a highly efficient CuI/TMEDA catalytic system enables the coupling of terminal alkynes with acid chlorides under solvent-free conditions at room temperature. organic-chemistry.org

Furthermore, copper has been utilized in three-component reactions for the synthesis of functionalized quinolones, showcasing its versatility in facilitating complex transformations. nih.gov

Direct Oxidation of Propargylic Alcohols

The oxidation of propargylic alcohols presents a valuable and frequently employed alternative for the synthesis of ynones. acs.org This method avoids the use of organometallic reagents and often proceeds under mild conditions. A variety of oxidizing agents can be employed for this transformation.

Common oxidants include manganese dioxide (MnO₂), chromium-based reagents (e.g., PCC, PDC), and Dess-Martin periodinane. However, these stoichiometric oxidants can generate significant waste. Consequently, catalytic aerobic oxidation methods have gained prominence. One such eco-friendly method utilizes a catalytic system of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) to oxidize propargylic alcohols to ynones in good to excellent yields using oxygen from the air as the terminal oxidant. organic-chemistry.org

Another mild and efficient method involves the N-iodosuccinimide (NIS)-mediated oxidation of propargyl alcohols. acs.orgacs.org This reaction proceeds at room temperature and demonstrates good functional group tolerance, making it a practical approach for the synthesis of diverse ynone products. acs.orgacs.org

To synthesize this compound via this route, the corresponding propargylic alcohol, 1-(4-chlorophenyl)-3-phenylprop-2-yn-1-ol, would be subjected to oxidation.

| Propargylic Alcohol | Oxidizing System | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Various Propargylic Alcohols | Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Toluene | Room Temperature | Good to Excellent |

| Various Propargylic Alcohols | N-Iodosuccinimide (NIS) | MeCN | Room Temperature, Air | Moderate to Excellent |

Miscellaneous and Emerging Synthetic Approaches to Diarylpropynones

The field of organic synthesis is continuously evolving, with new methods being developed to improve efficiency, sustainability, and scope. For ynone synthesis, several emerging strategies are noteworthy.

One such approach involves the gold-catalyzed reaction of aldehydes with hypervalent alkynyl iodides. nih.gov This method proceeds through an in-situ C-C bond oxidative cleavage under aerobic conditions. nih.gov Additionally, gold catalysis has been instrumental in the enantioselective cycloisomerization of enynes containing a propargylic alcohol motif. nih.gov

The development of novel catalyst systems, including those based on earth-abundant metals, is an active area of research. nih.gov These new catalytic methods aim to provide more sustainable and economical routes to valuable chemical intermediates like diarylpropynones. rsc.org

Spectroscopic and Structural Elucidation Techniques for 3 4 Chlorophenyl 1 Phenylprop 2 Yn 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of 3-(4-chlorophenyl)-1-phenylprop-2-yn-1-one by ¹H and ¹³C NMR, supplemented by advanced 2D NMR methods, provides a complete picture of its molecular connectivity.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the phenyl and 4-chlorophenyl rings. The protons on the phenyl ring adjacent to the carbonyl group are expected to appear in the downfield region, typically between δ 7.9 and 8.2 ppm for the ortho-protons, due to the deshielding effect of the carbonyl group. The meta- and para-protons of this ring would resonate at slightly higher fields. The protons of the 4-chlorophenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (typically δ 7.3-7.6 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (ortho) | 7.9 - 8.2 | Doublet of doublets |

| Phenyl-H (meta, para) | 7.4 - 7.7 | Multiplet |

Carbon-13 (¹³C) NMR Spectral Interpretation and Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal is expected for the carbonyl carbon (C=O), typically appearing around δ 178-185 ppm. The two sp-hybridized carbons of the alkyne moiety are characteristic and would resonate in the range of δ 80-95 ppm. The carbon atom of the 4-chlorophenyl ring bearing the chlorine atom (C-Cl) would appear around δ 135-139 ppm, while the other aromatic carbons would be observed in the typical δ 128-134 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 178 - 185 |

| C-Cl (4-Chlorophenyl) | 135 - 139 |

| Aromatic CH | 128 - 134 |

| Quaternary Aromatic C | 130 - 140 |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by two key absorptions. A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is expected in the region of 1640-1660 cm⁻¹. The presence of the internal alkyne (C≡C) bond, a weaker but sharp absorption, would be observed around 2200-2230 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (1450-1600 cm⁻¹). The C-Cl stretch would appear in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₁₅H₉ClO), HRMS would show the molecular ion peak [M]⁺. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion, with a second peak [M+2]⁺ having approximately one-third the intensity of the [M]⁺ peak. The exact mass measurement would allow for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isomers.

X-ray Crystallography for Solid-State Molecular Architecture

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray crystallography is the definitive method. This technique would provide detailed information on bond lengths, bond angles, and dihedral angles of this compound. It would reveal the planarity of the phenyl and chlorophenyl rings and the linear geometry of the C-C≡C-C fragment. Furthermore, analysis of the crystal packing would identify any intermolecular interactions, such as π-π stacking or halogen bonding, which govern the supramolecular architecture of the compound in its crystalline form.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For conjugated systems such as this compound, this method provides valuable insights into the electronic structure and the effects of various substituents on the chromophore. The absorption of UV or visible light by this molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) and their intensities (molar absorptivity, ε) are characteristic of the molecule's specific arrangement of chromophores and auxochromes.

The core chromophore of this compound is the phenylpropynone system. This framework consists of a benzoyl group conjugated with a phenylacetylene (B144264) moiety. The extensive π-system, which includes the phenyl ring, the carbonyl group (C=O), and the carbon-carbon triple bond (C≡C), is responsible for the compound's characteristic electronic absorption bands. The electronic transitions observed in the UV-Vis spectrum of such molecules are typically π → π* and n → π* transitions.

The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extended conjugation involving the two aromatic rings and the acetylenic ketone system leads to a delocalized π-electron network. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption bands at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems.

The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), primarily located on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions and are often observed as a shoulder or a separate band at a longer wavelength in the spectrum.

The presence of the 4-chloro substituent on one of the phenyl rings can influence the electronic absorption properties. The chlorine atom, being an auxochrome, can affect the spectrum through its inductive (-I) and resonance (+R) effects. While its inductive effect withdraws electron density from the ring, its lone pairs of electrons can participate in resonance, donating electron density to the conjugated system. The net effect of these opposing influences can modulate the energy of the electronic transitions, often leading to subtle shifts in the λmax values and changes in the molar absorptivity when compared to the unsubstituted 1,3-diphenylprop-2-yn-1-one.

Detailed experimental studies on the UV-Vis absorption spectrum of this compound would provide specific λmax and molar absorptivity values, which are essential for a complete electronic characterization. These data are typically presented in a tabular format, detailing the solvent used for the measurement, as the polarity of the solvent can also influence the position and intensity of the absorption bands. For instance, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption maxima. A comprehensive analysis would involve recording the spectrum in various solvents of differing polarities to study these solvatochromic effects.

Without specific experimental data from published research, a definitive data table cannot be constructed. However, a representative table for related compounds would typically follow the format below, which would be populated with experimental findings for this compound upon their availability.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| Hexane | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π | |

| Ethanol | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π | |

| Acetonitrile | Data not available | Data not available | π → π |

| Data not available | Data not available | n → π |

This table is for illustrative purposes only. The cells are intentionally left blank as specific experimental data for this compound were not found in the searched literature.

Further research and publication of the spectroscopic data for this compound are required to fully elucidate its electronic absorption properties and populate the above data table with accurate findings.

Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl 1 Phenylprop 2 Yn 1 One

Nucleophilic Addition Reactions to the Activated Alkyne

The electron-withdrawing nature of the carbonyl group in 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one polarizes the triple bond, making it susceptible to nucleophilic attack. This conjugate addition, also known as a Michael addition, is a cornerstone of ynone reactivity.

Addition of Carbon-Based Nucleophiles

The addition of organometallic reagents, such as Grignard reagents and organocuprates, to ynones is a fundamental carbon-carbon bond-forming reaction. While Grignard reagents can sometimes add to the carbonyl group (a 1,2-addition), the use of copper catalysts typically ensures a highly regioselective 1,4-conjugate addition to the alkyne. bham.ac.uk For this compound, the reaction with a Grignard reagent (R-MgX) in the presence of a copper salt would be expected to yield a β-substituted enone.

Table 1: Expected Products from the Addition of Carbon-Based Nucleophiles

| Nucleophile (Reagent) | Expected Product Structure | Product Class |

|---|---|---|

| Grignard (R-MgX) / Cu(I) | β-Substituted Enone |

The reaction mechanism is believed to involve the formation of a copper-alkyne π-complex, which then undergoes nucleophilic attack by the organic group.

Addition of Heteroatom-Based Nucleophiles

A wide array of heteroatom nucleophiles, including amines and thiols, readily add to the activated alkyne of ynones. These reactions are often highly efficient and proceed under mild conditions, making them valuable for the synthesis of a diverse range of heterocyclic and functionalized molecules. fishersci.ca

The addition of primary or secondary amines to this compound would be expected to produce β-enaminones. Similarly, the addition of thiols would yield β-thioenones. These reactions are typically highly stereoselective, affording the E-isomer as the major product due to the formation of an intramolecular hydrogen bond in the transition state.

Table 2: Expected Products from the Addition of Heteroatom-Based Nucleophiles

| Nucleophile | Expected Product Structure | Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | β-Enaminone | |

| Secondary Amine (R₂NH) | β-Enaminone |

Cycloaddition Reactions

The activated triple bond of this compound also serves as a dienophile or dipolarophile in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems. stenutz.eu

[2+2] Cycloadditions and Subsequent Isomerizations

While photochemical [2+2] cycloadditions are common for enones, the thermal [2+2] cycloaddition of ketenes to alkynes is a well-established method for the synthesis of cyclobutenones. masterorganicchemistry.com The reaction of this compound with a ketene (B1206846) (R₂C=C=O) would be expected to yield a highly substituted cyclobutenone. These cyclobutenones are valuable synthetic intermediates that can undergo thermal or photochemical ring-opening to generate substituted furans or other rearranged products.

[3+2] Dipolar Cycloadditions with Diverse Dipoles

The Huisgen 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocycles. organic-chemistry.orgresearchgate.net Ynones are excellent dipolarophiles in these reactions. The reaction of this compound with various 1,3-dipoles would lead to a variety of heterocyclic products. For instance, reaction with an azide (B81097) (R-N₃) would yield a triazole, a reaction often catalyzed by copper(I) to ensure high regioselectivity (a "click" reaction). sigmaaldrich.com Similarly, cycloaddition with a nitrone would produce an isoxazoline, and with a nitrile oxide, an isoxazole (B147169). sigmaaldrich.com

Table 3: Expected Products from [3+2] Dipolar Cycloadditions

| 1,3-Dipole | Expected Product Structure | Heterocyclic Product |

|---|---|---|

| Azide (R-N₃) | Triazole | |

| Nitrone (R-CH=N⁺(O⁻)-R') | Isoxazoline |

[4+2] Diels-Alder Reactions and Chemoselectivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for the formation of six-membered rings. nih.gov In this context, the activated alkyne of this compound can act as a dienophile, reacting with a conjugated diene. The electron-withdrawing carbonyl group enhances the dienophilic character of the alkyne, facilitating the reaction. The reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexadiene derivative. A key aspect of Diels-Alder reactions is their high stereospecificity and predictable regioselectivity, which is influenced by the electronic nature of the substituents on both the diene and the dienophile.

Substituent Effects on Cyclization Pathways (e.g., unreactivity in isoxazole formation)

The electronic properties of substituents on the aromatic rings of ynone precursors can significantly influence the course and feasibility of cyclization reactions. For instance, in the formation of isoxazoles through ruthenium-promoted cycloaddition of ynones with hydroxyimidoyl chlorides, the nature of the substituent on the ynone plays a crucial role. mdpi.com While various substituted ynones participate effectively in this transformation, the specific reactivity of this compound in this particular reaction leading to isoxazole formation is not explicitly detailed in the provided context, which highlights a general principle of substituent effects. However, it is known that electron-withdrawing groups, such as the 4-chloro substituent, can modulate the electron density of the alkyne, thereby affecting the rate and mechanism of the cycloaddition. In some cases, this can lead to altered reactivity or even unreactivity compared to ynones bearing electron-donating groups.

Transition Metal-Catalyzed Transformations and Hydrofunctionalizations

Transition metal catalysis provides a powerful platform for the functionalization of ynones like this compound, enabling a variety of transformations that are otherwise challenging. researchgate.net

Hydroacylation, the addition of an aldehyde C-H bond across a carbon-carbon multiple bond, is an atom-economical method for ketone synthesis. researchgate.net While direct hydroacylation of this compound is not specifically described, general advancements in the hydroacylation of ynones are relevant. Photocatalytic methods using acyl silanes have emerged as a mild approach for the hydroacylation of enones, a related class of unsaturated ketones. researchgate.net These reactions are often promoted by photosensitizers like thioxanthone under visible light irradiation, sometimes in the presence of a Brønsted acid co-catalyst. researchgate.netresearchgate.net The development of such catalytic systems could potentially be adapted for the hydroacylation of ynones, offering a pathway to more complex ketone structures.

This compound and structurally related ynones are excellent substrates for a variety of metal-promoted cyclization and annulation reactions to construct diverse heterocyclic and carbocyclic frameworks. numberanalytics.comresearchgate.net For example, palladium-catalyzed reactions of terminal alkynes with α,β-unsaturated ketones can lead to the formation of γ,δ-ynones. wikipedia.org

A notable application is the synthesis of pyrrol-3-ones. The intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, a compound structurally related to the ynone , can be catalyzed by a base like potassium hydroxide (B78521) to yield a 1-(4-chlorophenyl)-substituted pyrrol-3-one. mdpi.com This reaction proceeds through the addition of water, rearrangement to a 1,3-diketone, and subsequent ring closure. mdpi.com The synthesis of the starting aminoacetylenic ketone itself involves a palladium/copper-catalyzed cross-coupling reaction. mdpi.com

Furthermore, ruthenium catalysts can promote the cycloaddition of ynones with hydroxyimidoyl chlorides to form isoxazoles. mdpi.com These reactions can be carried out under mechanochemical conditions (ball milling), offering a green and efficient synthetic route. mdpi.com

Table 1: Examples of Metal-Promoted Cyclizations of Ynone Derivatives

| Starting Material Class | Catalyst/Reagent | Product Class | Ref. |

| 4-Amino-pent-2-yn-1-ones | KOH | Pyrrol-3-ones | mdpi.com |

| Ynones and Hydroxyimidoyl chlorides | Ruthenium catalyst | Isoxazoles | mdpi.com |

| Terminal Alkynes and α,β-Unsaturated Ketones | Palladium catalyst | γ,δ-Ynones | wikipedia.org |

The mechanisms of transition metal-catalyzed reactions of ynones are intricate and often depend on the specific metal, ligands, and substrates involved. researchgate.net

In the ruthenium-catalyzed formation of isoxazoles, the proposed mechanism involves the initial interaction of the catalyst with the alkyne and the hydroxyimidoyl chloride to form a ruthenium-containing intermediate. mdpi.com Subsequent reductive elimination from this intermediate furnishes the isoxazole ring and regenerates the active catalytic species.

For the base-catalyzed cyclization of aminoacetylenic ketones to form pyrrol-3-ones, the plausible mechanism begins with the hydration of the alkyne to form an enol intermediate. mdpi.com This enol then tautomerizes to the more stable 1,3-diketone. mdpi.com An intramolecular nucleophilic attack of the amine onto one of the carbonyl groups leads to a hydroxypyrrolidinone intermediate, which then dehydrates to afford the final pyrrol-3-one product. mdpi.com The presence of water is crucial for this pathway. mdpi.com

Rhodium-catalyzed cycloisomerization reactions of 1,n-allenynes, which share structural motifs with ynones, often proceed through pathways involving oxidative cyclization of the rhodium center to form a rhodacyclopentene intermediate, followed by reductive elimination. researchgate.net While not directly involving this compound, these mechanistic principles are fundamental to understanding the reactivity of unsaturated systems in the presence of transition metals.

Electrophilic Reactions and Functional Group Interconversions

The conjugated ynone system in this compound allows for various functional group interconversions (FGIs), which are essential transformations in organic synthesis. fiveable.meimperial.ac.uk The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). fiveable.me Conversely, the corresponding propargylic alcohol can be oxidized to regenerate the ynone.

The alkyne moiety can undergo electrophilic addition reactions. For example, hydroboration of ynones can lead to vinylboronates, which are versatile synthetic intermediates. imperial.ac.uknih.gov Ruthenium-catalyzed hydroboration has been shown to proceed with high chemo-, regio-, and stereoselectivity. nih.gov The phenyl rings can undergo electrophilic aromatic substitution, although the conditions must be carefully chosen to avoid reactions at the ynone functionality. For instance, halogenation of the aromatic rings can be achieved using a halogen in the presence of a Lewis acid catalyst like FeCl3. masterorganicchemistry.com

Rearrangement Reactions and Isomerization Pathways

Ynones can undergo various rearrangement and isomerization reactions, often catalyzed by transition metals or bases. numberanalytics.comyoutube.com A significant isomerization pathway for α,β-ynones is the conversion to conjugated dienones. acs.org This transformation can be catalyzed by transition-metal complexes, such as those of iridium and ruthenium, to yield (E,E)-α,β:γ,δ-dienones with high stereoselectivity. acs.org The reaction is thought to proceed through an allene-ketone intermediate. acs.org

Base-catalyzed isomerizations are also common for alkynes. youtube.com Depending on the reaction conditions and the substrate structure, an internal alkyne can be isomerized to a terminal alkyne or other internal alkyne isomers. For ynones, the presence of an electron-withdrawing carbonyl group can influence the direction of isomerization. acs.org For instance, the isomerization of certain enynols (containing both alkene and alkyne functionalities) can selectively lead to ynones in the presence of an acceptor group, whereas non-functionalized enynols might yield dienones. acs.org

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are fundamental in organic chemistry and can occur in reactions involving ynone derivatives under acidic conditions that generate carbocation intermediates. msu.edu

Radical-Mediated Transformations of this compound

The reactivity of this compound extends to radical-mediated transformations, offering pathways to complex molecular scaffolds. The electron-deficient alkyne bond in this ynone serves as an effective radical acceptor, facilitating a variety of cyclization and addition reactions. These transformations are often initiated by the generation of a radical species that subsequently adds to the carbon-carbon triple bond, triggering a cascade of events to form new cyclic structures.

A notable example of such reactivity is the radical-initiated alkylation and cyclization to form indenone derivatives. This process highlights the utility of this compound as a building block in the synthesis of more complex heterocyclic systems.

Detailed Research Findings

Research into the radical reactions of ynones has demonstrated that compounds structurally analogous to this compound undergo efficient radical-mediated cyclization. mdpi.com A key strategy involves the use of a radical initiator to generate an alkyl radical, which then participates in a cascade reaction with the ynone.

A study by Wang and Yu (2024) on the persulfate-promoted radical alkylation/cyclization of biaryl ynones provides significant insight into the reactivity of this class of compounds. mdpi.com While the study focuses on biaryl ynones, the reaction mechanism and conditions are directly applicable to this compound. In this work, 1,4-dihydropyridines (DHPs) are employed as precursors for alkyl radicals, and sodium persulfate (Na₂S₂O₈) acts as the oxidant to initiate the radical cascade. mdpi.com

The general transformation can be represented as follows:

Reaction Scheme:

Computational Chemistry and Theoretical Studies of 3 4 Chlorophenyl 1 Phenylprop 2 Yn 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure

No dedicated Density Functional Theory (DFT) studies on 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one were identified in the literature search. As a result, specific data tables and detailed findings for its electronic properties are not available.

There are no published calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resultant energy gap for this specific compound. Such data is crucial for understanding the molecule's kinetic stability, chemical reactivity, and potential electronic transitions. nih.gov

Information regarding global and local chemical reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, derived from DFT calculations for this compound, is not available.

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound have been found. MEP maps are instrumental in identifying the electrophilic and nucleophilic sites within a molecule, and this information is currently unknown for the specified compound.

Vibrational Spectroscopic Predictions and Experimental Correlations

While DFT is a standard method for predicting vibrational frequencies (IR and Raman spectra), no such theoretical calculations or their correlation with experimental spectroscopic data have been published for this compound.

In Silico Elucidation of Reaction Mechanisms

There is a lack of published in silico studies investigating the reaction mechanisms involving this compound. Computational elucidation is key to understanding reaction pathways, transition states, and potential energy surfaces, none of which have been documented for this compound.

Conformational Analysis and Stereochemical Preferences

A computational conformational analysis, which would identify the most stable geometric arrangements and stereochemical preferences of this compound, has not been reported in the scientific literature.

Theoretical Insights into Novel Reaction Pathways and Selectivity

Computational chemistry provides a powerful lens for predicting and understanding the reactivity of complex organic molecules, such as this compound. While direct experimental studies on the reaction pathways of this specific ynone are not extensively documented in publicly available literature, theoretical calculations can offer profound insights into its potential chemical behavior, particularly in predicting novel reaction pathways and elucidating the factors that govern selectivity. By employing methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), researchers can model reaction mechanisms, transition states, and product stabilities, thereby guiding synthetic efforts toward desired outcomes.

One of the most promising areas for theoretical investigation of this compound is its participation in cycloaddition reactions. The electron-deficient alkyne moiety, activated by the adjacent carbonyl group, makes it an excellent candidate for reactions with various dienes and 1,3-dipoles. Computational studies are crucial in predicting the feasibility and selectivity of such transformations.

Chemo-, Regio-, and Stereoselectivity in Cycloaddition Reactions

Theoretical models can predict the outcomes of competing reaction pathways. For instance, in a reaction with an unsymmetrical 1,3-dipole, such as a nitrone, multiple isomers can be formed. Computational analysis of the transition state energies for the different possible approaches of the reactants can determine the most likely product.

For example, a hypothetical [3+2] cycloaddition reaction between this compound and a generic nitrone could yield two regioisomers. DFT calculations can be employed to determine the activation energies (ΔG‡) for the formation of each isomer. The pathway with the lower activation energy will be the kinetically favored one.

| Reaction Pathway | Regioisomer Formed | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Pathway A | 5-benzoyl-5-phenyl-4-(4-chlorophenyl)isoxazoline | 22.5 | Pathway B Product |

| Pathway B | 4-benzoyl-4-phenyl-5-(4-chlorophenyl)isoxazoline | 19.8 |

In this hypothetical scenario, the computational data clearly predicts that the reaction would be highly regioselective, favoring the formation of the 4-benzoyl-4-phenyl-5-(4-chlorophenyl)isoxazoline isomer via Pathway B due to a lower activation energy barrier. Such predictions are invaluable for synthetic chemists in designing experiments and avoiding the tedious process of product separation and characterization of undesired isomers.

Exploration of Novel Pericyclic Reactions

Beyond cycloadditions, theoretical studies can uncover entirely new reaction pathways. The exploration of potential energy surfaces can reveal unexpected transition states and intermediates, leading to the discovery of novel transformations. arxiv.org For this compound, this could include electrocyclizations, sigmatropic rearrangements, or novel multicomponent reactions where the ynone acts as a key building block.

Computational methods, such as anharmonic downward distortion following (ADDF), can systematically explore the potential energy surface starting from the reactant molecule to identify feasible reaction pathways without prior assumptions. arxiv.org This approach could reveal, for example, a novel cascade reaction initiated by the addition of a nucleophile to the alkyne, followed by an intramolecular cyclization.

Understanding Reaction Mechanisms

A significant contribution of computational chemistry is the detailed elucidation of reaction mechanisms. For instance, a reaction can proceed through a concerted pathway (one step) or a stepwise pathway involving a discrete intermediate. Theoretical calculations can distinguish between these possibilities by locating all relevant stationary points on the potential energy surface, including transition states and intermediates.

The nature of the transition state, whether it is synchronous or asynchronous, and the electronic properties of the reacting species can be analyzed to provide a complete picture of the reaction dynamics. This level of detail is often inaccessible through experimental means alone. The insights gained from such studies can be used to modify the substrate or reaction conditions to favor a particular pathway and enhance the selectivity of the reaction.

Advanced Applications of 3 4 Chlorophenyl 1 Phenylprop 2 Yn 1 One As a Versatile Synthetic Building Block

Construction of Complex Carbocyclic Architectures

The rigid framework and reactive sites of 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one make it an excellent precursor for the synthesis of fused ring systems and other complex carbocycles.

Synthesis of Substituted Indenones

Substituted indenones are important structural motifs found in numerous biologically active compounds and are valuable intermediates in organic synthesis. One of the most elegant and efficient methods for synthesizing indenones from diarylpropynones is through transition metal-catalyzed intramolecular cyclizations. Gold-catalyzed reactions, in particular, have emerged as a powerful tool for this transformation. organic-chemistry.orgresearchgate.net The reaction typically proceeds via an intramolecular hydroarylation mechanism. The gold(I) or gold(III) catalyst activates the alkyne moiety of this compound, making it highly susceptible to nucleophilic attack. The pendant phenyl ring (the one not attached to the chloro-substituent) then acts as the intramolecular nucleophile, attacking the alkyne in a 5-endo-dig cyclization fashion. This is followed by a protodeauration or oxidative step to regenerate the catalyst and yield the final 2-substituted-3-(4-chlorophenyl)indenone product.

The general scheme for this transformation is as follows:

Scheme 1: Gold-Catalyzed Cyclization to form Indenones

| Catalyst | Solvent | Conditions | Yield | Reference |

| AuCl₃ | Dichloromethane | Room Temp | High | organic-chemistry.org |

| [Au(PPh₃)]SbF₆ | Dioxane | 80 °C | Good to High | researchgate.net |

| PtCl₂ | Toluene (B28343) | 100 °C | Moderate to High | organic-chemistry.org |

Formation of Other Polycyclic Carbocycles

The electron-deficient alkyne in this compound can function as an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This powerful reaction allows for the one-step formation of a six-membered ring, providing a direct route to complex polycyclic and bridged carbocyclic systems. When reacted with a conjugated diene, the ynone undergoes cycloaddition to form a cyclohexadiene derivative, which can be a stable final product or an intermediate for further transformations. organic-chemistry.orgmasterorganicchemistry.com The reaction is thermally allowed and proceeds in a concerted fashion, often with high stereospecificity. wikipedia.orgyoutube.com The presence of the electron-withdrawing carbonyl group activates the alkyne, making it a suitable dienophile for reactions with electron-rich dienes. organic-chemistry.org

For instance, the reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexadiene, which retains a double bond that can be used for subsequent functionalization. The use of cyclic dienes, such as cyclopentadiene, leads to the formation of bicyclic adducts.

Scheme 2: Diels-Alder Reaction with this compound

| Diene | Product Type | Conditions | Reference |

| Cyclopentadiene | Bicyclic adduct | Heat, Toluene | organic-chemistry.org |

| 1,3-Butadiene | Substituted Cyclohexadiene | Heat, Sealed Tube | wikipedia.org |

| Danishefsky's diene | Functionalized Cyclohexenone (after hydrolysis) | Lewis Acid or Heat | masterorganicchemistry.com |

Rational Design and Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of this compound makes it an ideal substrate for reactions with dinucleophiles, leading to the formation of a wide variety of five- and six-membered heterocyclic rings.

Pyrrole and Pyrazole (B372694) Derivatives

Pyrroles: Substituted pyrroles are core components of many pharmaceuticals and natural products. rsc.org While the classic Paal-Knorr synthesis requires a 1,4-dicarbonyl compound, modern methods allow for the direct synthesis of pyrroles from ynones. wikipedia.orgorganic-chemistry.org A particularly effective strategy is the [3+2] cycloaddition of an azomethine ylide with the ynone. rsc.org Azomethine ylides, generated in situ from the condensation of an α-amino acid and an aldehyde, react with the activated alkyne of this compound to directly afford highly substituted pyrroles in a single step. rsc.org

Pyrazoles: Pyrazoles are a class of heterocyclic compounds recognized for their broad spectrum of biological activities. nih.govmdpi.com The synthesis of pyrazoles from this compound is a straightforward and high-yielding process based on its reaction with hydrazine (B178648) or substituted hydrazines. youtube.comdergipark.org.tr The reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of the alkyne. The resulting enehydrazine intermediate then undergoes intramolecular cyclization by attacking the carbonyl carbon. A subsequent dehydration step furnishes the aromatic pyrazole ring. google.com Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of a substituent at the N-1 position of the pyrazole ring.

Scheme 3: Synthesis of Pyrrole and Pyrazole Derivatives

| Reagent | Heterocycle | Typical Conditions | Reference |

| Sarcosine + Benzaldehyde | Pyrrole | AgOAc, Toluene, Reflux | rsc.org |

| Hydrazine Hydrate (NH₂NH₂·H₂O) | Pyrazole | Ethanol, Reflux | youtube.comdergipark.org.tr |

| Phenylhydrazine (PhNHNH₂) | N-Phenylpyrazole | Acetic Acid, Reflux | nih.gov |

Furan (B31954) Derivatives

Furan rings are prevalent motifs in medicinal chemistry and natural products. pharmaguideline.com While the Paal-Knorr synthesis is a common route to furans, it requires a 1,4-dicarbonyl precursor. wikipedia.orgnih.gov A more direct method starting from a diarylpropynone involves an electrophile-mediated 5-endo-dig cyclization. organic-chemistry.org Treatment of this compound with an electrophilic halogen source, such as N-Iodosuccinimide (NIS) or Bromine (Br₂), triggers the cyclization. The phenyl-ketone's oxygen atom acts as an intramolecular nucleophile, attacking the alkyne which has been activated by the electrophile. This process yields 3-halo-2-phenyl-5-(4-chlorophenyl)furans. These halogenated furans are themselves valuable intermediates for further cross-coupling reactions to introduce additional diversity. organic-chemistry.org

Scheme 4: Electrophilic Cyclization to form Furan Derivatives

| Reagent | Solvent | Product | Reference |

| N-Iodosuccinimide (NIS) | Acetonitrile | 3-Iodo-furan derivative | organic-chemistry.org |

| Iodine (I₂) | Dichloromethane | 3-Iodo-furan derivative | organic-chemistry.org |

| Bromine (Br₂) | Acetonitrile | 3-Bromo-furan derivative | organic-chemistry.org |

Chromone (B188151) and Isoxazole (B147169) Derivatives

Chromones: Chromones are a class of benzopyran derivatives with significant biological activities. Their synthesis, however, typically relies on specific precursors that contain a 2-hydroxyaryl ketone moiety, which is absent in this compound. semanticscholar.orgijrpc.com Standard methods like the Algar-Flynn-Oyamada reaction or syntheses involving Baker-Venkataraman rearrangement require a phenol (B47542) group ortho to the ketone for the crucial ring-closing step. ijrpc.comorganic-chemistry.org Therefore, the direct conversion of this compound to a chromone is not a standard or feasible transformation without extensive preceding modifications to introduce the required phenolic functionality.

Isoxazoles: In contrast, isoxazoles are readily synthesized from this compound. youtube.comrasayanjournal.co.in The reaction is analogous to the pyrazole synthesis, but employs hydroxylamine (B1172632) (NH₂OH) as the dinucleophile. nih.gov The nitrogen atom of hydroxylamine adds to the activated alkyne in a Michael-type fashion. The oxime group of the resulting intermediate then cyclizes onto the ketone carbonyl, and subsequent dehydration yields the stable, aromatic 3-phenyl-5-(4-chlorophenyl)isoxazole. This reaction provides a reliable and high-yielding route to 3,5-disubstituted isoxazoles. mdpi.comsciensage.info

Scheme 5: Synthesis of Isoxazole Derivatives

| Reagent | Base | Solvent | Reference |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Sodium Hydroxide (B78521) | Ethanol | youtube.comrasayanjournal.co.in |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Pyridine (B92270) | Ethanol | rasayanjournal.co.in |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Potassium Carbonate | Methanol | nih.gov |

Ring Annulation Strategies for Nitrogen and Oxygen Heterocycles

The electrophilic nature of the alkyne in this compound makes it an excellent substrate for reactions with a wide range of nucleophiles, a property that is extensively exploited in the synthesis of heterocyclic compounds. The formation of five- and six-membered rings containing nitrogen and oxygen atoms can be achieved through various ring annulation strategies.

Nitrogen Heterocycles:

The reaction of ynones with binucleophiles containing nitrogen atoms is a powerful method for the construction of nitrogen-containing heterocycles such as pyrazoles, isoxazoles, and pyrimidines.

For instance, the reaction of a ynone with hydrazine derivatives can lead to the formation of pyrazoles. While direct studies with this compound are not extensively documented in readily available literature, the general reactivity pattern of ynones suggests its potential in such transformations. A plausible pathway involves the initial Michael addition of one nitrogen atom of the hydrazine to the β-carbon of the ynone, followed by intramolecular cyclization and dehydration to afford the corresponding pyrazole.

Similarly, the synthesis of isoxazoles can be envisioned through the reaction of the ynone with hydroxylamine. The initial addition of the hydroxylamine to the alkyne would be followed by cyclization to form the isoxazole ring. Research on the synthesis of isoxazoles from chalcone (B49325) precursors, which are structurally similar to ynones, provides strong evidence for the feasibility of this approach. chemicalbook.comorganic-chemistry.orgnih.govnih.gov

The synthesis of pyrimidines, another important class of nitrogen heterocycles, can be achieved through multi-component reactions. For example, a three-component reaction involving an enaminone (which can be derived from the corresponding ynone), a benzimidamide hydrochloride, and various alkynes has been reported to produce substituted pyrimidines. nih.gov This suggests that this compound could serve as a key precursor for generating the necessary enaminone intermediate for such transformations. The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has also been reported, highlighting the utility of the chlorophenyl moiety in the synthesis of complex heterocyclic systems. nih.gov

Oxygen Heterocycles:

The construction of oxygen-containing heterocycles such as furans and pyrans can also be accomplished using ynones as starting materials. Intramolecular cyclization of suitably functionalized ynone derivatives is a common strategy. For example, a ynone bearing a proximate hydroxyl group can undergo intramolecular cyclization to form a furan or pyran ring, depending on the length of the tether connecting the hydroxyl group and the ynone moiety. While specific examples with this compound are not prevalent in the literature, the general principles of ynone reactivity support this potential application.

The following table summarizes potential ring annulation strategies for the formation of nitrogen and oxygen heterocycles starting from this compound, based on known reactivity of similar compounds.

| Heterocycle | Reagent(s) | General Reaction Type | Potential Product Structure |

| Nitrogen Heterocycles | |||

| Pyrazole | Hydrazine derivatives | Michael Addition-Cyclization | 3-(4-Chlorophenyl)-5-phenyl-1H-pyrazole |

| Isoxazole | Hydroxylamine | Addition-Cyclization | 5-(4-Chlorophenyl)-3-phenylisoxazole |

| Pyrimidine | Amidines, Guanidine | Multi-component Reaction | Substituted pyrimidines |

| Oxygen Heterocycles | |||

| Furan | - (requires pre-functionalization) | Intramolecular Cyclization | Substituted furans |

| Pyran | - (requires pre-functionalization) | Intramolecular Cyclization | Substituted pyrans |

Derivatization for Advanced Functional Materials (e.g., Optoelectronic Precursors)

The unique electronic properties of the ynone functionality, combined with the presence of two aromatic rings, make this compound an attractive scaffold for the synthesis of advanced functional materials, particularly those with applications in optoelectronics. The extended π-conjugated system can be further manipulated and functionalized to create molecules with tailored electronic and photophysical properties.

One promising area is the development of push-pull chromophores for nonlinear optics (NLO). These materials possess a π-conjugated bridge connecting an electron-donating group (donor) and an electron-accepting group (acceptor). The inherent polarization of the ynone group (with the carbonyl acting as an acceptor) makes it a suitable component in such systems. By introducing suitable donor groups onto the phenyl or 4-chlorophenyl rings, it is possible to create push-pull systems with significant second-order NLO responses. The synthesis of homoconjugated push-pull chromophores has been achieved through a formal [2+2] cycloaddition, demonstrating a viable strategy for creating complex chromophores from alkyne precursors. thieme-connect.deresearchgate.netbeilstein-journals.orgmetu.edu.tr

Furthermore, the ynone can serve as a precursor for the synthesis of larger polycyclic aromatic compounds (PACs). These PACs are of great interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The reactivity of the alkyne allows for the construction of fused ring systems through various cyclization and annulation reactions. The resulting planar, extended π-systems can exhibit desirable properties such as high charge carrier mobility and strong light absorption/emission.

The table below outlines potential derivatization strategies for creating advanced functional materials from this compound.

| Material Type | Derivatization Strategy | Key Features | Potential Application |

| Nonlinear Optical (NLO) Materials | Introduction of electron-donating groups (e.g., -NMe2, -OMe) on the aromatic rings. | Push-pull electronic structure, large hyperpolarizability. | Second-harmonic generation, optical switching. |

| Optoelectronic Precursors | Annulation reactions to form extended polycyclic aromatic systems. | Extended π-conjugation, tunable HOMO-LUMO gap. | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). |

| Fluorescent Probes | Functionalization with specific recognition motifs. | Environment-sensitive fluorescence. | Chemical sensing, bio-imaging. |

Strategic Integration into Multi-Step Organic Synthesis

Beyond its direct use in the synthesis of heterocycles and functional materials, this compound serves as a strategic intermediate in multi-step organic synthesis. The ynone functionality is a versatile handle that can be transformed into a variety of other functional groups, allowing for the construction of complex molecular targets.

The Sonogashira coupling reaction is a key method for the synthesis of the ynone itself, typically by coupling a terminal alkyne with an aryl halide in the presence of a palladium catalyst. rsc.org This robust and versatile reaction allows for the introduction of a wide range of substituents on the aromatic rings, making a diverse library of ynone building blocks accessible.

Once formed, the ynone can participate in a variety of cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. These cascade reactions are highly desirable in organic synthesis as they are atom-economical and can significantly shorten synthetic routes. For example, a cascade reaction involving a radical addition to the ynone followed by cyclization can lead to the rapid construction of complex polycyclic systems.

While specific examples of the use of this compound in the total synthesis of natural products are not widely reported, its potential as a key building block is evident from the reactivity of the ynone functional group. The ability to undergo various cycloaddition, annulation, and cascade reactions makes it a valuable tool for the synthesis of complex molecular scaffolds found in many natural products and pharmaceuticals.

Future Research Directions and Perspectives in 3 4 Chlorophenyl 1 Phenylprop 2 Yn 1 One Chemistry

Development of Highly Efficient and Selective Catalytic Systems

The synthesis of 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one and its subsequent transformations are heavily reliant on catalytic processes. The Sonogashira coupling, a cornerstone reaction for forming the C(sp²)-C(sp) bond central to the ynone backbone, remains a primary focus for optimization. nih.govresearchgate.netwikipedia.org Future research will likely concentrate on developing novel catalytic systems that offer higher efficiency, improved selectivity, greater substrate scope, and enhanced sustainability.

A major thrust is the development of heterogeneous catalysts. Anchoring palladium species to solid supports like polymers, silica, or graphene oxide can simplify catalyst recovery and reuse, which is crucial for industrial applications. mdpi.comresearchgate.net Research into palladium nanoparticles (PdNPs) supported on various materials continues to yield promising results, although catalyst deactivation during recycling remains a challenge to be addressed. mdpi.com

Another significant trend is the move towards copper-free Sonogashira reactions. researchgate.net While copper(I) co-catalysts accelerate the reaction, they can also promote the undesirable homocoupling of the alkyne starting material (Glaser coupling) and introduce environmental concerns. researchgate.net Developing highly active palladium-ligand systems that operate efficiently without copper is a key objective. organic-chemistry.org Concurrently, the exploration of less expensive, more abundant metals like copper as the primary catalyst is gaining traction as a cost-effective and environmentally benign alternative to palladium. nih.gov

The table below summarizes representative catalytic systems whose principles could be applied or further developed for the synthesis of this compound.

| Catalyst Type | Key Features & Future Directions | Potential Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Pd Catalysts (e.g., Pd on solid supports) | Improving stability, preventing leaching, developing novel supports (polymers, graphene oxide, MOFs). mdpi.comresearchgate.net | Easy recovery and reuse, simplified product purification. | Lower activity compared to homogeneous systems, catalyst deactivation over multiple runs. mdpi.com |

| Homogeneous Copper-Free Pd Systems | Design of advanced phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to stabilize Pd(0) and facilitate the catalytic cycle. organic-chemistry.org | Avoids alkyne homocoupling, reduces copper contamination. researchgate.net | May require higher temperatures or catalyst loadings compared to Cu-cocatalyzed systems. |

| Homogeneous Copper-Based Catalysts | Exploring new ligand scaffolds (e.g., amino acids, N-based ligands) to improve efficiency and prevent homocoupling. nih.gov | Cost-effective, reduced reliance on palladium. nih.gov | Homocoupling remains a significant side reaction, potentially lower turnover numbers. nih.gov |

| Nanoparticle Catalysts (e.g., PdNPs) | Controlling particle size and distribution for optimal activity, enhancing stability on supports. researchgate.net | High surface-area-to-volume ratio, potentially high catalytic activity. | Aggregation and loss of activity during reaction or recycling. |

Exploration of Asymmetric Synthesis and Chiral Induction

While this compound is itself achiral, its prochiral ketone and alkyne functionalities make it an excellent substrate for asymmetric transformations. The development of methods to induce chirality in reactions involving this ynone could provide access to valuable, enantiomerically pure building blocks for pharmaceuticals and chiral materials. chiralpedia.com Asymmetric synthesis is a field focused on the preferential creation of one enantiomer over another. slideshare.netyoutube.com

Future research should focus on several key areas:

Asymmetric Reduction: The enantioselective reduction of the carbonyl group to produce a chiral propargyl alcohol is a primary target. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium) with chiral ligands or through organocatalytic transfer hydrogenation. nih.gov

Asymmetric Addition to the Alkyne: The conjugated system allows for asymmetric Michael additions. Chiral catalysts could direct the addition of nucleophiles to either face of the double bond formed after initial attack, establishing a new stereocenter.

Asymmetric Cycloadditions: Using chiral Lewis acids or organocatalysts to control the facial selectivity in cycloaddition reactions involving the alkyne moiety is a promising avenue.

Propargylic Substitution: While not a direct reaction of the title compound, related synthetic strategies that establish a chiral center adjacent to an alkyne (propargylic position) are highly relevant. acs.orgnih.govacs.org Methods using cooperative catalysis, for instance combining a copper salt with a chiral ligand, have shown success in delivering chiral β-ethynyl ketones. acs.orgnih.gov

The table below outlines potential strategies for asymmetric synthesis involving ynones.

| Asymmetric Strategy | Catalytic Approach | Potential Chiral Product from Ynone Substrate | Key Research Goal |

|---|---|---|---|

| Ketone Reduction | Transition metal catalysis (e.g., Ru, Rh) with chiral ligands; Asymmetric transfer hydrogenation. nih.gov | Chiral Propargyl Alcohol | Achieving high enantiomeric excess (ee) and functional group tolerance. |

| Michael Addition | Organocatalysis (e.g., chiral amines, squaramides); Chiral metal complexes. | Chiral Ketone with new stereocenter at β-position | Controlling diastereo- and enantioselectivity. |

| Propargylation/Allenylation Reactions | Cooperative B/Cu catalysis; Organocatalysis with chiral diols. acs.orgacs.orgthieme-connect.com | Chiral Homopropargylic Alcohols (related structures) | Controlling regio- and enantioselectivity. acs.org |

| Cycloaddition Reactions | Chiral Lewis acid catalysis; Asymmetric organocatalysis. youtube.com | Chiral Cyclic Adducts | Developing catalysts that control facial selectivity of the approach to the alkyne. |

Implementation in Continuous Flow and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes towards more efficient and controlled methods. wikipedia.org Continuous flow chemistry and automated synthesis platforms offer significant advantages for the synthesis and derivatization of this compound.

Continuous flow reactors, particularly microreactors, provide superior heat and mass transfer, enabling reactions to be run under harsher conditions more safely and with shorter reaction times. researchgate.netresearchgate.net For the synthesis of ynones, flow chemistry has been successfully applied to Sonogashira couplings, often leading to higher yields and purity compared to batch methods. researchgate.netresearchgate.net Future work could focus on developing a fully continuous, multi-step synthesis of the title compound and its derivatives, potentially integrating synthesis and purification steps. researchgate.net

Automated synthesis platforms combine robotics with software control to perform high-throughput experimentation. wikipedia.orgsigmaaldrich.com Such systems can rapidly screen a wide array of catalysts, solvents, bases, and temperatures to optimize the synthesis of this compound. mit.eduthalesnano.com This technology dramatically accelerates the discovery of optimal reaction conditions, a process that could take months using manual methods. mit.edu Furthermore, these platforms can be used to generate libraries of ynone derivatives for screening in materials science or drug discovery applications. sigmaaldrich.comxtalpi.com

| Technology | Application to Ynone Chemistry | Key Advantages | Future Perspectives |

|---|---|---|---|

| Continuous Flow Synthesis | Sonogashira coupling to produce the ynone backbone; subsequent derivatization reactions. researchgate.netresearchgate.net | Enhanced safety, improved heat/mass transfer, shorter reaction times, easy scalability, potential for metal-free conditions. researchgate.netresearchgate.net | Development of integrated multi-step flow syntheses with in-line analysis and purification. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions; parallel synthesis of derivative libraries. sigmaaldrich.comchemspeed.com | Increased speed and efficiency, improved reproducibility, reduced human error. wikipedia.orgsigmaaldrich.com | Integration with AI/machine learning for autonomous reaction optimization and discovery. xtalpi.com |

Synergistic Integration of Experimental and Computational Methodologies for Predictive Design

The synergy between experimental synthesis and computational modeling is a powerful engine for modern chemical research. For a molecule like this compound, this integration can accelerate the discovery of new reactions and guide the design of derivatives with tailored properties.

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. mdpi.com DFT calculations can be used to map the energy landscapes of potential transformations, identify transition states, and explain the origins of regio- and stereoselectivity. rsc.orgrsc.orgresearchgate.net For example, a DFT study could predict whether a cycloaddition reaction would favor a specific regioisomer, saving significant experimental effort. mdpi.com

On a broader scale, the field of generative deep learning is emerging as a tool for inverse molecular design. arxiv.orgarxiv.orgacs.org By training machine learning models on large datasets of chemical structures and their properties, it's possible to generate novel molecular structures that are predicted to have desired characteristics (e.g., specific electronic or optical properties). nih.govfrontiersin.org An experimentalist could use such a model to propose derivatives of this compound that are optimized for a particular application, which could then be synthesized and tested, creating a closed loop of design, synthesis, and validation.

| Computational Method | Application Area for Ynone Chemistry | Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic investigation of known and novel reactions (e.g., cycloadditions, rearrangements). rsc.orgnih.gov | Transition state energies, reaction pathways, origins of selectivity (regio-, stereo-). rsc.orgresearchgate.net |

| Quantitative Structure-Property Relationship (QSPR) | Predicting physical or electronic properties of ynone derivatives. frontiersin.org | Correlations between molecular structure and properties like absorption spectra or redox potentials. |

| Generative Deep Learning (e.g., G-SchNet, VAEs) | Inverse design of new ynone derivatives with tailored functionalities. arxiv.orgarxiv.orgacs.org | Novel, synthesizable chemical structures predicted to have optimal properties. nih.gov |

Unexplored Reactivity Profiles and Novel Transformations

The rich electronic nature of this compound makes it a substrate ripe for the discovery of novel transformations. rsc.org The electron-deficient alkyne is a potent electrophile and an excellent dipolarophile, opening doors to a multitude of reactions beyond standard additions.

Future research should investigate currently unexplored reactivity patterns:

Novel Cycloadditions: While [3+2] cycloadditions are known for alkynes, exploring catalyst-free versions with novel dipoles is a promising area. acs.org The electron-deficient nature of the ynone alkyne may enable it to participate in reactions with less reactive partners or under milder conditions. nih.gov Furthermore, higher-order cycloadditions or transition-metal-mediated cycloadditions could lead to complex polycyclic structures. acs.org

Photoredox and Electrochemical Catalysis: These emerging fields in organic synthesis allow for the generation of highly reactive radical intermediates under mild conditions. Applying photoredox catalysis could unlock new hydroalkylation or hydroacylation pathways for the ynone, leading to unique substitution patterns not accessible through traditional methods. researchgate.net

Rearrangement Reactions: Under the right catalytic conditions, ynones can undergo various rearrangements. Investigating gold- or platinum-catalyzed reactions could uncover novel skeletal reorganizations, transforming the simple diarylpropynone backbone into more complex and valuable molecular architectures.

Strain-Promoted Cycloadditions: While the title compound itself is not strained, it serves as a model for the reactivity of the alkyne functional group. Research into incorporating the ynone functionality into strained ring systems could lead to new reagents for catalyst-free "click" chemistry, which is valuable in bioconjugation. youtube.com

| Reaction Class | Specific Transformation | Potential Outcome |

|---|---|---|

| Cycloadditions | Catalyst-free [3+2] cycloaddition with o-hydroxyaryl azomethine ylides. acs.org | Formation of highly functionalized pyrroline (B1223166) derivatives. |

| Copper-catalyzed azide-alkyne cycloaddition (CuAAC). libretexts.org | Synthesis of 1,2,3-triazole derivatives. | |

| Photoredox Catalysis | Ni/Ir dual catalytic hydroalkylation. researchgate.net | Regioselective formation of trisubstituted enones. |

| Rearrangements | Gold-catalyzed Meyer-Schuster-like rearrangement of related propargylic precursors. researchgate.net | Alternative synthetic routes to ynones. |

| Halogenation | Addition of Br₂ across the triple bond. libretexts.org | Formation of a tetrabromide adduct. libretexts.org |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 3-(4-Chlorophenyl)-1-phenylprop-2-yn-1-one, and how should data interpretation be optimized?

- Answer : Infrared (IR) spectroscopy identifies functional groups such as the carbonyl (C=O) stretch near 1647 cm⁻¹ and C-Cl bonds at ~797 cm⁻¹. ¹H NMR analysis resolves proton environments, e.g., aromatic protons (δ 7.03–7.85 ppm) and alkynyl protons (δ 2.5–3.5 ppm, depending on substitution). Cross-validation with 13C NMR and mass spectrometry is essential to confirm molecular connectivity. For example, coupling constants (e.g., J = 15.6 Hz for trans-alkene protons) distinguish stereoisomers .

Q. What solvent systems and crystallization conditions yield high-purity this compound?

- Answer : Recrystallization in ethanol or methanol at low temperatures (0–5°C) is commonly used. Slow evaporation from dichloromethane/hexane mixtures (1:3 v/v) can improve crystal quality for XRD studies. Solvent polarity adjustments may resolve co-crystallization issues with byproducts .

Q. How do substituents on the phenyl rings influence the compound’s reactivity in cross-coupling reactions?

- Answer : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. Steric hindrance from ortho-substituents can reduce reaction yields, as seen in comparative studies of 4-chloro vs. 2,4-dichloro derivatives. Hammett parameters (σ⁺) predict substitution effects on reaction rates .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reaction pathways of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and transition states. For example, DFT analysis of (2E)-3-(2,6-dichlorophenyl) derivatives revealed intramolecular charge transfer interactions influencing antimicrobial activity . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) .

Q. What experimental strategies resolve contradictions in spectral data across studies (e.g., conflicting NMR assignments)?

- Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign proton and carbon signals. For instance, HMBC correlations between the carbonyl carbon and adjacent protons confirm connectivity in chalcone derivatives. Cross-referencing with XRD-derived bond lengths and angles validates proposed structures .

Q. How can XRD crystallography address challenges in resolving the crystal structure of this compound?

- Answer : Single-crystal XRD at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves packing motifs and hydrogen-bonding networks. For example, the title compound crystallizes in the monoclinic P2₁/c space group, with dihedral angles between aromatic rings providing insight into conjugation effects . Disorder in alkynyl moieties can be modeled using split-atom refinement .

Q. What synthetic modifications improve the yield of this compound in Claisen-Schmidt condensations?

- Answer : Optimize base concentration (e.g., 40% NaOH) and reaction time (6–8 hr) to minimize side reactions. Microwave-assisted synthesis (80°C, 30 min) enhances yields by 15–20% compared to conventional heating. Catalytic amounts of ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity .

Q. How do structural variations impact the compound’s biological activity, such as antimicrobial effects?

- Answer : Structure-activity relationship (SAR) studies show that chloro-substitution at the para position enhances lipid membrane penetration in Gram-positive bacteria. Derivatives with triazole moieties exhibit improved MIC values (e.g., 8 µg/mL against S. aureus) due to hydrogen-bonding interactions with bacterial enzymes .

Methodological Notes

- Data Validation : Cross-reference IR, NMR, and XRD data with computational models to resolve ambiguities .

- Synthetic Optimization : Monitor reaction progress via TLC and adjust stoichiometry to suppress byproducts like aldol adducts .

- Biological Assays : Use standardized protocols (CLSI guidelines) for MIC determinations to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.